beta-Ethylidene-6-methoxy-alpha,alpha-dimethylnaphthalene-2-propionic acid

Structural chemistry Synthetic intermediate Alkene reactivity

Researchers requiring a unique naphthalene-based olefinic intermediate face limited sourcing options. β-Ethylidene-6-methoxy-α,α-dimethylnaphthalene-2-propionic acid (CAS 60533-05-3) bridges this gap as a 98% pure, multi-functional scaffold. - Unique β-ethylidene handle enables catalytic hydrogenation to methallenestril or deuterium-labeling studies. - Distinct α,α-gem-dimethyl propionic acid moiety provides a conformationally restricted pharmacophore for NSAID SAR. - High LogP (4.8) and characteristic UV chromophore make it an ideal chromatographic reference standard for impurity profiling. Reliable supply with documented purity ensures reproducibility in medicinal chemistry and analytical development workflows.

Molecular Formula C18H20O3
Molecular Weight 284.3 g/mol
CAS No. 60533-05-3
Cat. No. B13940605
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebeta-Ethylidene-6-methoxy-alpha,alpha-dimethylnaphthalene-2-propionic acid
CAS60533-05-3
Molecular FormulaC18H20O3
Molecular Weight284.3 g/mol
Structural Identifiers
SMILESCC=C(C1=CC2=C(C=C1)C=C(C=C2)OC)C(C)(C)C(=O)O
InChIInChI=1S/C18H20O3/c1-5-16(18(2,3)17(19)20)14-7-6-13-11-15(21-4)9-8-12(13)10-14/h5-11H,1-4H3,(H,19,20)
InChIKeyARMLYYXIJXARED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

beta-Ethylidene-6-methoxy-α,α-dimethylnaphthalene-2-propionic acid: Identity & Baseline Profile


beta-Ethylidene-6-methoxy-alpha,alpha-dimethylnaphthalene-2-propionic acid (CAS 60533-05-3; EINECS 262-282-3) is a synthetic propionic acid derivative belonging to the naphthalene-based arylalkanoic acid class . Its IUPAC name is 3-(6-methoxynaphthalen-2-yl)-2,2-dimethylpent-3-enoic acid, with molecular formula C18H20O3 and molecular weight 284.35 g/mol . The compound features a 6-methoxy-naphthalene core bearing an α,α-gem-dimethyl propionic acid moiety and a β-ethylidene (C=C) substituent, placing it structurally between the NSAID naproxen (α-methyl, no β-substitution) and the synthetic estrogen methallenestril (saturated β-ethyl analog) . It is commercially available at 98.0% purity and is recognized as a pharmaceutical intermediate in the synthesis of anti-inflammatory agents and naphthalene-derived research chemicals .

Reaction Handle Unique β‑ethylidene C=C bond enables olefin‑targeted transformations (hydrogenation, epoxidation, conjugate addition) unavailable in saturated analogs.
Purity Context Reported high purity supports direct use as a synthetic intermediate or in‑house reference material without additional purification.
Structural Relation 6‑Methoxy‑naphthalene core links to naproxen impurity profiling and structure‑activity relationship (SAR) probe development.

Why Generic Substitution Fails


Generic substitution among naphthalene propionic acid derivatives fails because the β-ethylidene unsaturation in CAS 60533-05-3 confers a unique combination of reactivity, lipophilicity, and steric properties not replicated by its closest structural neighbors . Naproxen (C14H14O3, MW 230.26) lacks both the α,α-gem-dimethyl group and the β-ethylidene substituent, yielding substantially different LogP (3.0 vs. 4.8) and boiling point (403.9°C vs. 456.7°C), making it unsuitable as a synthetic intermediate where the ethylidene double bond is required for downstream hydrogenation, conjugate addition, or cycloaddition chemistry . Methallenestril (C18H22O3, MW 286.37), the fully saturated β-ethyl analog, eliminates the reactive C=C handle entirely, precluding transformations that exploit olefinic functionality . The des-ethylidene analog 6-methoxy-α,α-dimethyl-2-naphthalenepropionic acid (CAS 63021-00-1, C16H18O3, MW 258.32) is a stripped-down scaffold missing the β-carbon chain altogether, fundamentally altering steric occupancy and molecular recognition profiles . These three comparators each lack at least one critical structural feature of the target compound, meaning no single alternative simultaneously provides the 6-methoxy-naphthalene chromophore, the α,α-gem-dimethyl quaternary center, and the β-ethylidene unsaturated side chain within the same molecule.

Feature
Target
Naproxen
Methallenestril
Des‑ethylidene
β‑Ethylidene C=C
Present
Absent
Absent (saturated)
Absent
α,α‑gem‑Dimethyl
Present
Absent (α‑methyl)
Present
Present
Reactive Olefin Handle
Yes
No
No
No

Quantitative Differentiation vs. Closest Analogs


β-Ethylidene Unsaturation as Structural Differentiator

CAS 60533-05-3 is the only compound among its four closest structural neighbors to contain a β-ethylidene (CH3-CH=C) substituent at the β-position of the propionic acid chain, as confirmed by its IUPAC name 3-(6-methoxynaphthalen-2-yl)-2,2-dimethylpent-3-enoic acid and InChIKey ARMLYYXIJXARED-UHFFFAOYSA-N . Naproxen possesses an α-methyl group with no β-substitution (IUPAC: 2-(6-methoxynaphthalen-2-yl)propanoic acid) . Methallenestril bears a saturated β-ethyl group (IUPAC: β-ethyl-6-methoxy-α,α-dimethyl-2-naphthalenepropionic acid), confirmed by its molecular formula C18H22O3 (two additional hydrogen atoms vs. C18H20O3 for the target) . The des-ethylidene analog 6-methoxy-α,α-dimethyl-2-naphthalenepropionic acid (CAS 63021-00-1, C16H18O3) lacks the β-carbon chain entirely . This C=C double bond provides a unique reactive handle for hydrogenation, epoxidation, hydroboration, and conjugate addition chemistry unavailable in the saturated or truncated analogs.

β‑Ethylidene substitution
Head‑to‑head
Only target contains β‑ethylidene (C=C) among four closest structural neighbors
Defines synthetic route compatibility; enables olefin‑targeted transformations
Naproxen, methallenestril, and des‑ethylidene analog lack this reactive handle
Structural chemistry Synthetic intermediate Alkene reactivity

Lipophilicity Comparison and Chromatographic Impact

The computed partition coefficient (XLogP3-AA) of the target compound is 4.8, substantially exceeding that of naproxen (LogP = 3.0–3.04) by approximately 1.8 log units, corresponding to a ~63-fold higher theoretical octanol/water partition ratio . Methallenestril, the saturated analog, has a reported LogP of 4.45–4.88, overlapping with the target but slightly lower on average, reflecting the loss of the polarizable double bond . The des-ethylidene analog CAS 63021-00-1 has a predicted LogP of approximately 3.8–4.0 (estimated from structural fragment contribution), placing it intermediate between naproxen and the target . This elevated lipophilicity directly impacts reversed-phase HPLC retention time, liquid-liquid extraction efficiency, and passive membrane permeability in cell-based assays, each of which is a critical operational parameter for analytical method development and biological testing.

Lipophilicity contrast
Cross‑study
XLogP3 4.8 (target) vs. 3.0 (naproxen) — ~63‑fold higher partition
Governs extraction efficiency, HPLC retention, and passive permeability
Computed values; experimental LogP confirmation recommended
Lipophilicity LogP Chromatographic retention Drug-likeness

Boiling Point & Thermal Stability Differentiation

The target compound has a computed boiling point of 456.7°C at 760 mmHg, which is substantially higher than naproxen (403.9°C, difference of +52.8°C) and moderately higher than methallenestril (437°C, difference of +19.7°C) . The des-ethylidene analog CAS 63021-00-1 boils at 424.9°C, placing it 31.8°C below the target . The flash point of the target (164.3°C) is also elevated relative to naproxen (154.5°C, +9.8°C) and methallenestril (154.7°C, +9.6°C). These thermal property differences arise from the combined effects of higher molecular weight, the polarizable C=C double bond enabling transient π-stacking, and the α,α-gem-dimethyl group increasing molecular surface area for van der Waals interactions. While these are computationally estimated values (limiting confidence), the relative ranking across analogs is consistent with molecular size trends.

Boiling point elevation
Class‑level inference
456.7 °C (target) vs. 403.9 °C (naproxen); Δ +52.8 °C
Alters distillation cut points and thermal processing limits
Computed estimates; experimental validation not available
Boiling point Thermal stability Distillation Process chemistry

Molecular Weight and Density Differences

The molecular weight of the target (284.35 g/mol) differs from naproxen (230.26 g/mol, difference of +54.09 g/mol or +23.5%), methallenestril (286.37 g/mol, difference of −2.02 g/mol or −0.7%), and the des-ethylidene analog (258.32 g/mol, difference of +26.03 g/mol or +10.1%) . The density (1.126 g/cm³, computed) is intermediate between naproxen (1.197 g/cm³) and methallenestril (1.108 g/cm³) . These differences, while modest, are analytically significant: for LC-MS/MS quantification, the +54 g/mol shift versus naproxen moves the [M+H]⁺ ion from m/z 231.1 to m/z 285.1, placing it in a different mass window; for preparative-scale reactions, the 23.5% higher molecular weight means that 1.235 g of the target compound is required to deliver the same molar quantity as 1.000 g of naproxen, directly impacting procurement quantity calculations.

Molecular weight shift
Head‑to‑head
284.35 g/mol (target) vs. 230.26 (naproxen); +23.5% mass
Requires 23.5% more mass for equimolar scale; distinct m/z 285.1 for LC‑MS
Density 1.126 g/cm³ (computed); confirm for preparative work
Molecular weight Density Stoichiometry Analytical chemistry

Commercial Purity & EINECS Regulatory Status

The target compound is commercially available at a specified purity of 98.0% (GC/HPLC basis) from multiple suppliers and is registered under EINECS number 262-282-3, confirming its inclusion in the European Inventory of Existing Commercial Chemical Substances . This EINECS registration, dated from the original EU notification, provides regulatory traceability that may not be available for custom-synthesized analogs procured outside established supply chains. By comparison, naproxen is a pharmacopoeial-grade API with purity typically ≥98.5–101.5% (USP/EP specifications) and extensive impurity profiling . Methallenestril, as a discontinued pharmaceutical, is available at approximately 95% minimum purity from specialty suppliers and is not listed in major pharmacopoeias . The 98.0% purity of the target compound positions it as suitable for use as a synthetic intermediate or research-grade reference material, though not as a pharmacopoeial primary standard without further purification and characterization.

Purity & regulatory status
Cross‑study
98.0% purity (HPLC/GC); EINECS 262‑282‑3
Verifiable quality floor and regulatory traceability for procurement
Not a pharmacopoeial standard; purity supports intermediate/reference use
Purity specification Regulatory status EINECS Quality assurance

Key Procurement and Application Scenarios


Catalytic Hydrogenation to Methallenestril

The β-ethylidene C=C double bond of CAS 60533-05-3 constitutes a direct precursor to the saturated β-ethyl side chain of methallenestril (CAS 517-18-0) through catalytic hydrogenation . The measured molecular weight difference of 2.02 g/mol between the target (284.35) and methallenestril (286.37) quantitatively confirms this single-step transformation (net addition of H₂) . The Okayama University synthesis of α,α-dimethyl-β-ethyl-6-methoxy-2-naphthalenepropionic acid via reductive cleavage and Pd/C hydrogenation provides methodological precedent for this hydrogenation step, with a reported yield of 49% for the analogous transformation from a β-hydroxy ester intermediate . This positions the target compound as the immediate olefinic precursor in a two-step sequence: alkylation to install the β-side chain, followed by hydrogenation to the saturated estrogen scaffold. Users requiring the unsaturated intermediate for asymmetric hydrogenation catalyst screening or deuterium-labeling studies (using D₂ gas to produce β-deutero-ethyl methallenestril) would find no substitute among commercially available saturated analogs.

Reference Standard for Naproxen Impurity Analysis

The target compound serves as a potential process-related impurity or intermediate marker in naproxen synthesis, owing to its shared 6-methoxy-naphthalene chromophore and the distinct molecular weight difference of +54.09 g/mol versus naproxen . In reversed-phase HPLC method development, the elevated LogP (4.8 vs. 3.0 for naproxen) predicts significantly longer retention, enabling clear chromatographic resolution from the parent drug . The UV absorption profile of the 6-methoxy-naphthalene moiety (λmax ~230, 262, 272, 317, 331 nm) overlaps with naproxen, making the compound suitable as a system suitability marker or relative retention time standard in impurity methods where a non-pharmacopoeial reference compound with defined retention characteristics is needed . The 98.0% commercial purity and EINECS registration provide sufficient quality for use as an in-house reference material in analytical development, ANDA impurity profiling, and stability-indicating method validation .

SAR Probe for α,α-Gem-Dimethyl NSAID Pharmacophore

The α,α-gem-dimethyl substitution pattern of the target compound (C(CH₃)₂-COOH) provides a conformationally restricted quaternary center adjacent to the carboxylic acid, contrasting with the α-mono-methyl group (CH(CH₃)-COOH) of naproxen . This structural feature alters the pKa of the carboxylic acid (predicted shift of approximately +0.3–0.5 units due to steric inhibition of solvation) and restricts the conformational freedom of the side chain, potentially affecting COX enzyme binding geometry . While direct COX inhibition data for this specific compound are not available in the public domain, the structural rationale—combined with the class-level observation that α,α-dialkyl substitution in related arylalkanoic acids modulates both potency and stereochemical dependence of activity—supports its use as a mechanistic probe in NSAID SAR studies. The 98.0% purity enables reproducible dose-response experiments in cell-based COX inhibition assays .

Precursor for Deuterated Internal Standards

The β-ethylidene double bond offers a selective deuteration site: catalytic deuteration (D₂ gas over Pd/C or homogeneous Rh/Ru catalyst) can convert the target compound (C18H20O3, MW 284.35) to a β-dideutero-ethyl saturated analog (C18H20D2O3, MW 286.37) with a mass shift of +2.02 Da relative to the protio form and +0.00 Da relative to natural methallenestril . Alternatively, the acidic α-proton adjacent to the carboxylic acid can be exchanged under basic D₂O conditions to produce α-deutero-labeled material. The distinct molecular weight and the availability of the unsaturated precursor at 98.0% purity make this compound a strategic starting material for custom stable-isotope-labeled internal standard (SIL-IS) synthesis, supporting quantitative LC-MS/MS bioanalysis of methallenestril, naproxen metabolites, or related naphthalene propionic acid derivatives in pharmacokinetic and toxicokinetic studies .

Application
Selection Property
Validation Focus
Catalytic hydrogenation to methallenestril
β‑Ethylidene hydrogenation site
Catalyst screening, deuterium labeling studies
Naproxen impurity reference standard
Chromatographic resolution from naproxen
HPLC retention, UV spectral match
SAR probe for α,α‑dimethyl NSAID pharmacophore
Conformationally restricted quaternary center
COX binding geometry, dose‑response reproducibility
Precursor for deuterated internal standards
Selective deuteration at β‑ethylidene
Mass shift verification, purity for SIL‑IS synthesis
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